

# Spectroscopic Profile of 4-Methyl-1-(2-hydroxyethyl)piperazine: A Technical Guide

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## Compound of Interest

**Compound Name:** 1-(2-Hydroxyethyl)-4-methylpiperazine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-1-(2-hydroxyethyl)piperazine, a key building block in medicinal chemistry and materials science. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for characterization and quality control.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-Methyl-1-(2-hydroxyethyl)piperazine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.61	Triplet	2H	-CH <sub>2</sub> -OH
2.56	Triplet	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -
2.3-2.7	Broad Multiplet	8H	Piperazine ring protons
2.18	Singlet	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon-13) NMR Data

While a specific experimental spectrum is not publicly available in the search results, predicted <sup>13</sup>C NMR data is a valuable tool for preliminary analysis. PubChem lists the availability of <sup>13</sup>C NMR spectra, though the direct data is not displayed.[\[2\]](#)

## Mass Spectrometry (MS)

### Electrospray Ionization (ESI-MS)

m/z (mass-to-charge ratio)	Ion
145	[M+H] <sup>+</sup>

This corresponds to the protonated molecule.[\[1\]](#)

Predicted collision cross-section data is also available, which can be useful for ion mobility mass spectrometry.[\[3\]](#)

## Infrared (IR) Spectroscopy

A conforming infrared spectrum is noted by suppliers, indicating that the spectral data matches the expected functional groups for the molecule's structure.[\[4\]](#) Key expected absorptions would include:

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400 (broad)	O-H stretch (hydroxyl group)
~2940-2800	C-H stretch (aliphatic)
~1450	C-H bend (aliphatic)
~1050	C-O stretch (primary alcohol)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

### NMR Spectroscopy

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of 4-Methyl-1-(2-hydroxyethyl)piperazine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- **Instrumentation:** Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- **Data Acquisition:**
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

## Mass Spectrometry

### Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a dilute solution of the analyte (typically in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . Set the mass analyzer to scan a relevant  $\text{m/z}$  range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and any significant fragment ions.

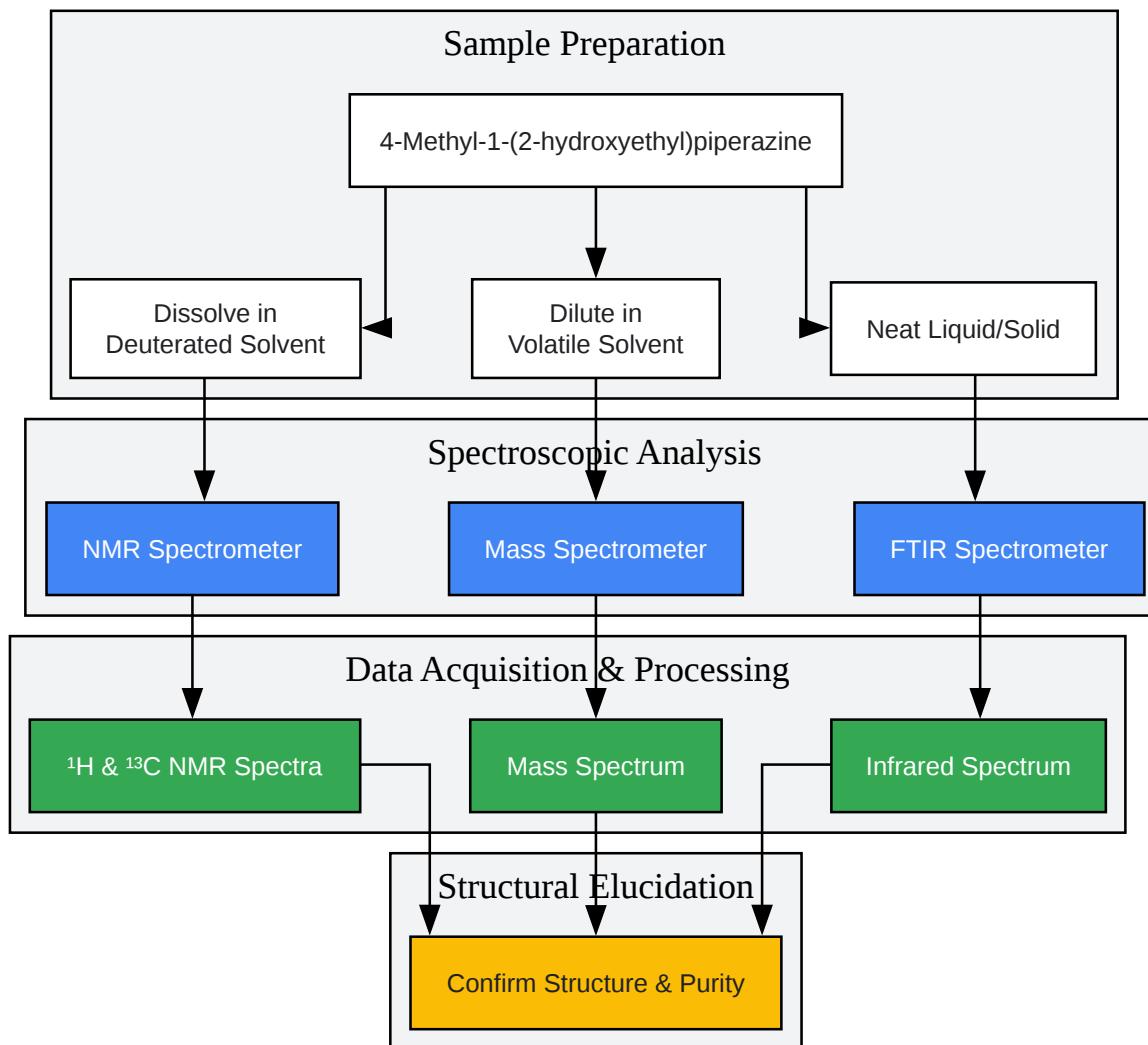
## Infrared Spectroscopy

### Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

- Sample Preparation: Place a small amount of the liquid or low-melting solid sample of 4-Methyl-1-(2-hydroxyethyl)piperazine directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Spectrum Collection: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of  $4 \text{ cm}^{-1}$ .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Methyl-1-(2-hydroxyethyl)piperazine.



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Caption: General workflow for spectroscopic analysis.

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